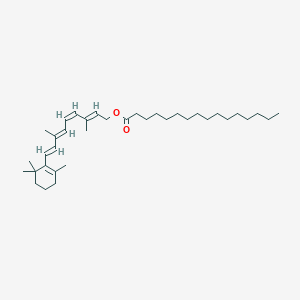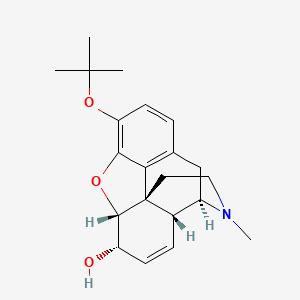
Docosatetraenylethanolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide is a N-acylethanolamine.
Scientific Research Applications
Quantitative Analysis in Neuroscience
Chen et al. (2009) developed a method for determining concentrations of endocannabinoids, including docosatetraenylethanolamide (DEA), in the dorsal vagal complex of rat brainstem. This method is significant for neuroscience research, as it allows for monitoring changes in endocannabinoid levels in brain tissues, which could have implications for understanding various neurological conditions (Chen, Paudel, Derbenev, Smith, & Stinchcomb, 2009).
Cellular Mechanisms and Behavioral Effects
Barg et al. (1995) demonstrated that DEA, like other endocannabinoids, binds to cannabinoid receptors in cells, influencing cellular functions. They highlighted DEA's role in inhibiting adenylate cyclase activity in cells, which is critical for understanding its potential influence on cellular signaling pathways (Barg, Fride, Hanuš, Levy, Matus-Leibovitch, Heldman, Bayewitch, Mechoulam, & Vogel, 1995).
Gastrointestinal Research
Shaw et al. (2008) explored the effects of DEA on the gastrointestinal tract, specifically its impact on afferent and efferent fibers in the rat jejunum. This study is relevant for understanding how DEA might influence gastrointestinal functions, which could have implications for digestive health and related disorders (Shaw, Jiang, Bulmer, & Grundy, 2008).
Neuroprotective Potential
Kim et al. (2000) investigated the role of docosahexaenoic acid, closely related to DEA, in preventing neuronal cell death. This research is crucial for understanding the potential neuroprotective effects of such compounds, which could be relevant for neurodegenerative diseases (Kim, Akbar, Lau, & Edsall, 2000).
Metabolism and Physiological Effects
In a study by Burdge, Jones, & Wootton (2002), the metabolism of fatty acids like docosahexaenoic acid in young men was explored. Understanding the metabolism of these fatty acids is important for comprehending how compounds like DEA are processed in the human body and their physiological impacts (Burdge, Jones, & Wootton, 2002).
properties
Product Name |
Docosatetraenylethanolamide |
|---|---|
Molecular Formula |
C24H41NO2 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
(7E,10E,13E,16E)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
FMVHVRYFQIXOAF-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)NCCO |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1235098.png)


![5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1235103.png)
![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)






![[(12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1235116.png)
![(1R,2R,4S,5R,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1235118.png)